
Tetradecatridecaene-1,14-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecatridecaene-1,14-dithione is an organic compound characterized by the presence of two sulfur atoms and a long carbon chain with multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecatridecaene-1,14-dithione typically involves the reaction of a long-chain alkyne with a sulfur source under specific conditions. One common method is the reaction of a tetradecatridecaene with elemental sulfur or a sulfur-containing reagent such as thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecatridecaene-1,14-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols or other sulfur-containing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecatridecaene-1,14-dithione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Tetradecatridecaene-1,14-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: These compounds also contain sulfur atoms and are used as protecting groups in organic synthesis.
1,4-Dithianes: Similar to 1,3-dithianes but with a different sulfur atom arrangement, used in the synthesis of complex molecular architectures.
Dithiolene Ligands: These ligands are known for their redox activity and ability to coordinate with metal centers.
Uniqueness
Tetradecatridecaene-1,14-dithione is unique due to its long carbon chain with multiple double bonds, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
628315-48-0 |
|---|---|
Fórmula molecular |
C14S2 |
Peso molecular |
232.3 g/mol |
InChI |
InChI=1S/C14S2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16 |
Clave InChI |
OGRPQDVXMAQRJB-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
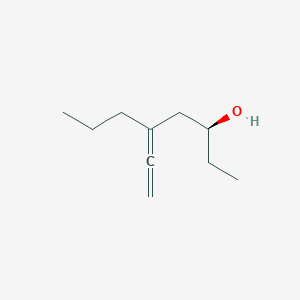
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
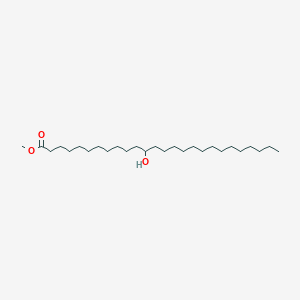

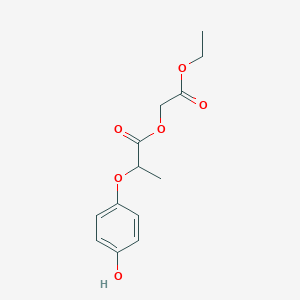
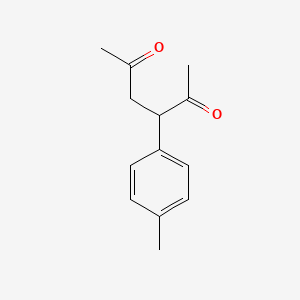
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
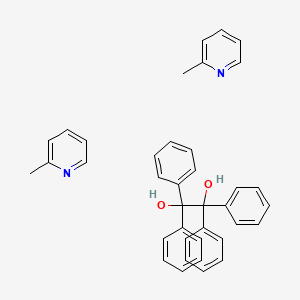
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
